
methyl 2-(chlorosulfonyl)-3-methoxybenzoate
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Overview
Description
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the hydrogen atom in the ortho position is replaced by a chlorosulfonyl group. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-methoxybenzoate with chlorosulfonic acid. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction . Another method involves the continuous-flow diazotization process, which has been shown to be efficient in inhibiting parallel side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous-flow reactors is common to ensure consistent product quality and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-3-methoxybenzoate involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and proteins, where it can act as an inhibitor or a modifying agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the methoxy group.
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate: Similar structure with the methoxy group in the para position.
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate: Similar structure with the methoxy group in the meta position.
Uniqueness
Methyl 2-(chlorosulfonyl)-3-methoxybenzoate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and the types of derivatives it can form. This positioning can also affect its interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-7-5-3-4-6(9(11)15-2)8(7)16(10,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLICZVJHBGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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